molecular formula C13H23N3OS B11535004 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide

Cat. No.: B11535004
M. Wt: 269.41 g/mol
InChI Key: PFSRMQLFYDEPLH-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the thiadiazole ring and a heptanamide chain attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

    Attachment of the Heptanamide Chain: The final step involves the acylation of the thiadiazole ring with heptanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the heptanamide chain, converting it to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide is used as a building block in organic synthesis

Biology

In biological research, thiadiazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, particularly in the protection of metals in harsh environments. This compound may be evaluated for similar applications.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Lacks the heptanamide chain but shares the thiadiazole core.

    N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Contains additional functional groups that may enhance its biological activity.

    1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: Features a urea moiety instead of the heptanamide chain.

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide is unique due to its specific combination of the thiadiazole ring, tert-butyl group, and heptanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)heptanamide

InChI

InChI=1S/C13H23N3OS/c1-5-6-7-8-9-10(17)14-12-16-15-11(18-12)13(2,3)4/h5-9H2,1-4H3,(H,14,16,17)

InChI Key

PFSRMQLFYDEPLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NN=C(S1)C(C)(C)C

Origin of Product

United States

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